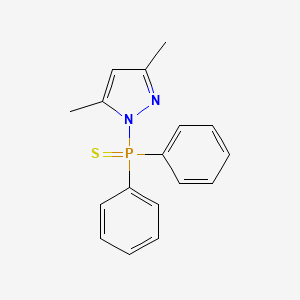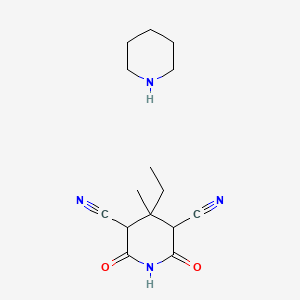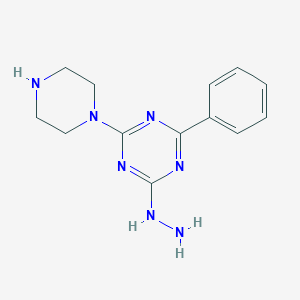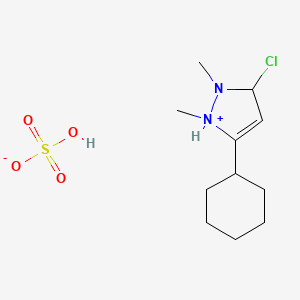![molecular formula C22H19FO3 B14590491 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane CAS No. 61338-97-4](/img/structure/B14590491.png)
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a fluorinated benzene ring with two benzyloxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane typically involves the following steps:
Formation of the Fluorinated Benzene Ring: The starting material, 3,4-dihydroxybenzene, is first protected with benzyl groups to form 3,4-bis(benzyloxy)benzene.
Fluorination: The protected benzene ring is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Diols or carboxylic acids
Reduction: Alcohols
Substitution: Substituted benzene derivatives
Applications De Recherche Scientifique
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in proteins, leading to covalent modification and inhibition of enzyme activity. The benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3,4-Bis(benzyloxy)phenyl]oxirane: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-[3,4-Dimethoxy-2-fluorophenyl]oxirane: Contains methoxy groups instead of benzyloxy groups, leading to different electronic and steric effects.
2-[3,4-Bis(benzyloxy)-2-chlorophenyl]oxirane: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and biological activity.
Uniqueness
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane is unique due to the presence of both benzyloxy and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical and biological applications.
Propriétés
Numéro CAS |
61338-97-4 |
|---|---|
Formule moléculaire |
C22H19FO3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-[2-fluoro-3,4-bis(phenylmethoxy)phenyl]oxirane |
InChI |
InChI=1S/C22H19FO3/c23-21-18(20-15-25-20)11-12-19(24-13-16-7-3-1-4-8-16)22(21)26-14-17-9-5-2-6-10-17/h1-12,20H,13-15H2 |
Clé InChI |
RPPSQBDHVXEQBK-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)



![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)

![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)


